4-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family, characterized by its unique substitution pattern with bromine and iodine atoms. Its molecular formula is C7H4BrIN2, and it has garnered attention in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This compound is particularly noted for its role in synthesizing various pharmaceutical agents targeting diseases such as cancer and neurological disorders .
4-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine can be sourced from chemical suppliers specializing in organic compounds. It is classified as a halogenated pyrrolopyridine derivative, which positions it within a broader category of compounds known for their biological activity and utility in synthetic organic chemistry.
The synthesis of 4-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine typically involves the bromination and iodination of pyrrolopyridine derivatives. A common synthetic route includes:
Advanced techniques such as continuous flow reactors may be employed to optimize yields and purity during industrial production, ensuring precise control over reaction conditions like temperature and solvent choice .
The molecular structure of 4-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine features a fused bicyclic system comprising a pyrrole ring fused to a pyridine ring. The presence of bromine at position 4 and iodine at position 3 significantly influences its chemical reactivity and biological interactions.
Key structural data include:
4-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine is involved in several types of chemical reactions:
Common reagents used in these reactions include palladium catalysts, boronic acids for coupling reactions, and various oxidizing agents.
The mechanism of action for 4-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine primarily involves its interaction with specific molecular targets such as enzymes or receptors within biological systems. The halogen substituents enhance binding affinity toward these targets, potentially modulating signaling pathways or inhibiting specific biological functions.
For instance, studies have indicated that this compound can inhibit cancer cell migration and invasion by affecting cellular signaling pathways related to metastasis. Its precise mechanism may vary depending on the biological context and the specific targets involved .
The physical properties of 4-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine include:
Chemical properties include:
These properties are critical for its application in synthetic chemistry and biological research.
4-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine has several notable applications:
Palladium-catalyzed cross-coupling reactions are pivotal for modifying the halogen substituents of 4-bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine (CAS 1000341-85-4). The compound’s molecular formula (C₇H₄BrIN₂) features bromine and iodine at the 4- and 3-positions, respectively, which exhibit distinct reactivity profiles. Iodine undergoes oxidative addition with Pd(0) catalysts 10–100× faster than bromine at room temperature, enabling sequential functionalization [7] [9]. Key applications include:
Table 1: Optimization of Pd-Catalyzed Coupling at the 3-Iodo Position
Reaction Type | Catalyst System | Yield Range (%) | Key Variables |
---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | 75–92 | Arylboronic acid electronics (e⁻-withdrawing ↑ yield) |
Sonogashira | PdCl₂(PPh₃)₂/CuI/Et₃N | 68–85 | Alkyne substituent (alkyl > aryl) |
Buchwald-Hartwig | Pd₂(dba)₃/XantPhos/Cs₂CO₃ | 60–78 | Amine nucleophilicity (n-PrNH₂ > PhNH₂) |
Optimization strategies focus on ligand selection to prevent protodehalogenation and controlling stoichiometry for sequential cross-coupling [7] [9].
Reductive cyclization constructs the pyrrolo[3,2-c]pyridine core prior to halogenation. A robust route begins with 2-bromo-5-methylpyridine, which undergoes nitration and N-oxidation to form 2-bromo-5-methyl-4-nitropyridine 1-oxide. Treatment with DMF-DMA yields an enamine intermediate, which undergoes iron/acetic acid-mediated reductive cyclization to afford 6-bromo-1H-pyrrolo[3,2-c]pyridine in 65–78% yield [9]. Critical optimizations include:
This route benefits from inexpensive iron reductants and avoids precious metals, enabling scalable synthesis of the halogenated core [7] [9].
Electrophilic aromatic substitution (EAS) leverages the electron-rich pyrrole ring to regioselectively functionalize 4-bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine. The C5 and C7 positions are most reactive due to maximal electron density, but directing effects are modulated by existing halogens [6] [10]:
Table 2: Regioselectivity in Electrophilic Substitution
Electrophile | Conditions | Major Site | Yield (%) | Directing Effects |
---|---|---|---|---|
NO₂⁺ | HNO₃/AcOH, 0°C | C5 | 75 | C5 activation by pyrrole N (peri-effect) |
Br⁺ | Br₂/DCM, rt | C7 | 82 | Iodo meta-direction, bromo deactivation |
CH⁺=O | POCl₃/DMF, 80°C | C5 | 73 | Pyrrole N ortho-activation |
Solvent polarity and temperature critically control selectivity: polar aprotic solvents (DMF) enhance C5 substitution, while protic solvents favor C7 [6] [10].
Multi-component reactions (MCRs) enable rapid assembly of the pyrrolo[3,2-c]pyridine core with pre-installed halogen substituents. Key approaches include:
MCRs reduce purification steps and increase atom economy, though regiocontrol requires careful optimization of halogenated reactants’ electronic profiles [2] [4].
Table 3: Multi-Component Reaction Systems
Reaction Type | Reactants | Halogen Source | Yield (%) | Advantage |
---|---|---|---|---|
Geweld-Oxidative | Aldehyde, NCCH₂CO₂Et, S₈; 2-Br-5-I-pyridine | 5-Iodo in pyridine reactant | 65 | Simultaneous core formation & halogenation |
Ugi-Azide Rearrangement | 2-Azido-3-I-pyridine, R-NC, R-COOH | Pre-halogenated azidopyridine | 71 | Late-stage diversification via isocyanide |
Cyclocondensation | 4-Amino-3-I-pyridine, BrCH₂COCH₃ | α-Bromoketone | 88 | Microwave acceleration |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0